molecular formula C16H17N3 B1531171 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine CAS No. 1178833-41-4

1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine

Cat. No. B1531171
CAS RN: 1178833-41-4
M. Wt: 251.33 g/mol
InChI Key: DLDXZUAAPRACGH-UHFFFAOYSA-N
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Description

The compound “1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction, followed by the attachment of the 3-phenylpropyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzodiazole ring with a 3-phenylpropyl group attached at the 1-position .


Chemical Reactions Analysis

As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in electrophilic substitution reactions on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodiazole ring could contribute to its stability and reactivity .

Scientific Research Applications

Bioimaging

The compound’s derivatives, particularly those with modifications like malononitrile moiety and halogen substituents, have been explored for their potential in bioimaging . These derivatives exhibit high molar absorptivity and quantum yield, making them suitable for use as bright near-infrared fluorophores. However, stability remains a challenge due to photo-isomerization, prompting further research into substituents that could enhance the stability of these compounds for bioimaging applications .

Fluorescent Probes

In the field of fluorescence studies, the hydrophobicity of certain derivatives of this compound has been investigated . The ability to form J-aggregates in water-methanol mixtures and the change in absorption maxima with varying water concentrations suggest potential applications as fluorescent probes in analytical chemistry and environmental monitoring .

Metabolic Engineering

“1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” and its related structures have been used in metabolic engineering. For instance, Escherichia coli has been engineered to produce 3-phenylpropanol, a compound with a similar phenylpropyl group, via a retrobiosynthesis approach . This showcases the compound’s relevance in developing microbial cell factories for sustainable chemical production .

Fragrance Industry

Derivatives of this compound have been utilized as fragrance components due to their pleasant odor. They are used in various products such as foods, beverages, and cosmetics. The balsamic odor character of ester derivatives makes them suitable for fresh flower compositions like lilac, hyacinth, and lily of the valley .

Proteomics Research

The biochemical properties of this compound’s derivatives make them useful in proteomics research. They can be employed in the study of protein interactions and functions, providing insights into cellular processes and disease mechanisms .

Pharmaceutical Applications

The structure of “1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is closely related to compounds used in pharmaceuticals. For example, 3-phenylpropanol, which shares the phenylpropyl component, is a precursor for the synthesis of phenprobamate, a muscle relaxant used in the treatment of muscle cramps and spasticity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthesis methods .

properties

IUPAC Name

1-(3-phenylpropyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c17-16-18-14-10-4-5-11-15(14)19(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDXZUAAPRACGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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